Ofloxacin Methyl Ester

Description

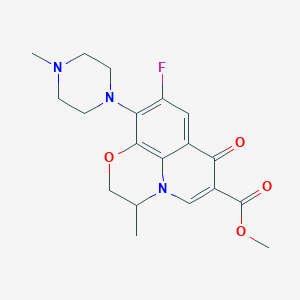

Structure

3D Structure

Properties

CAS No. |

108224-82-4 |

|---|---|

Molecular Formula |

C19H22FN3O4 |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |

InChI |

InChI=1S/C19H22FN3O4/c1-11-10-27-18-15-12(17(24)13(9-23(11)15)19(25)26-3)8-14(20)16(18)22-6-4-21(2)5-7-22/h8-9,11H,4-7,10H2,1-3H3 |

InChI Key |

HSVIINWFPKEOEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Ofloxacin Methyl Ester: A Comprehensive Technical Guide

Ofloxacin Methyl Ester is a chemical intermediate and a derivative of the fluoroquinolone antibiotic, Ofloxacin.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Ofloxacin Methyl Ester is the methyl ester derivative of Ofloxacin, formed by the methylation of the carboxylic acid group. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylate | [3] |

| Molecular Formula | C₁₉H₂₂FN₃O₄ | [3] |

| Molecular Weight | 375.4 g/mol | [3] |

| CAS Number | 108224-82-4 | [3] |

| Canonical SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC | [3] |

Synthesis and Purification

The primary route for the synthesis of Ofloxacin Methyl Ester is through the esterification of Ofloxacin. A common method involves the methylation of the carboxylic acid group of Ofloxacin using methyl iodide (CH₃I).[1]

Experimental Protocol: Synthesis of Ofloxacin Methyl Ester

Materials:

-

Ofloxacin

-

Methyl Iodide (CH₃I)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ofloxacin in anhydrous acetone. Add anhydrous potassium carbonate to the solution. This acts as a base to deprotonate the carboxylic acid.

-

Methylation: To the stirring suspension, add methyl iodide dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the Ofloxacin spot and the appearance of a new, less polar spot corresponding to Ofloxacin Methyl Ester.

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure to remove the acetone.

-

Extraction: The residue is redissolved in dichloromethane and washed with water to remove any remaining inorganic salts. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude Ofloxacin Methyl Ester is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

-

Characterization: The structure and purity of the synthesized Ofloxacin Methyl Ester are confirmed by analytical techniques such as NMR, Mass Spectrometry, and FT-IR.

Analytical Data

The structural elucidation of Ofloxacin Methyl Ester is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the presence of the methyl ester group and the overall structure. A study on "Methyl-Ofloxacin" (Me-OFL), synthesized by the methylation of the 4'-N in the piperazine ring, provides insights into the expected spectral changes upon methylation.[1] For Ofloxacin Methyl Ester (esterification at the carboxylic acid), the most significant change would be the appearance of a singlet corresponding to the methyl ester protons in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for Ofloxacin Methyl Ester

| Protons | Predicted Chemical Shift (δ, ppm) |

| -COOCH₃ | ~3.7 - 3.9 (singlet) |

| Aromatic Protons | ~7.0 - 8.5 |

| Oxazine Ring Protons | ~4.0 - 5.0 |

| Piperazine Ring Protons | ~2.5 - 3.5 |

| Piperazine -NCH₃ | ~2.3 (singlet) |

| Oxazine -CH₃ | ~1.5 (doublet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for Ofloxacin Methyl Ester

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -COOCH₃ | ~165 - 175 |

| -COOCH₃ | ~52 |

| Aromatic Carbons | ~110 - 160 |

| Oxazine Ring Carbons | ~50 - 80 |

| Piperazine Ring Carbons | ~45 - 55 |

| Piperazine -NCH₃ | ~45 |

| Oxazine -CH₃ | ~18 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of Ofloxacin Methyl Ester. The expected molecular ion peak [M+H]⁺ would be at m/z 376.16.

Table 3: Mass Spectrometry Data for Ofloxacin Methyl Ester

| Ion | m/z Value |

| [M]⁺ (Molecular Ion) | 375.16 |

| [M+H]⁺ | 376.16 |

Note: Specific fragmentation patterns would need to be determined experimentally.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Ofloxacin Methyl Ester would show characteristic absorption bands. The most notable difference from the FT-IR spectrum of Ofloxacin would be the presence of a strong C=O stretching vibration for the ester group and the absence of the broad O-H stretch of the carboxylic acid.

Table 4: Characteristic FT-IR Absorption Bands for Ofloxacin Methyl Ester

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1730 - 1750 |

| C=O Stretch (Ketone) | ~1620 |

| C-O Stretch (Ester) | ~1100 - 1300 |

| C-F Stretch | ~1000 - 1100 |

| Aromatic C=C Stretch | ~1450 - 1600 |

| C-H Stretch (Aliphatic/Aromatic) | ~2850 - 3100 |

Mechanism of Action and Biological Activity

Ofloxacin Methyl Ester is primarily considered a synthetic intermediate for the development of new Ofloxacin analogs.[2] Its biological activity is expected to be significantly lower than that of Ofloxacin because the free carboxylic acid group at the C-3 position is crucial for the antibacterial activity of fluoroquinolones. This group, along with the C-4 keto group, is involved in binding to the bacterial DNA gyrase and topoisomerase IV enzymes.

The mechanism of action of the parent compound, Ofloxacin, involves the inhibition of these two enzymes, which are essential for bacterial DNA replication, transcription, repair, and recombination.[4] This inhibition leads to the cessation of cellular processes and ultimately results in bacterial cell death.

While direct studies on the in vitro antibacterial activity of Ofloxacin Methyl Ester are not widely published, it is a valuable tool for structure-activity relationship (SAR) studies. By modifying the carboxylic acid group, researchers can probe the importance of this functional group for antibacterial efficacy and potentially develop prodrugs or analogs with altered pharmacokinetic properties.

Conclusion

Ofloxacin Methyl Ester is a key derivative of Ofloxacin, primarily utilized in a research and development context. Its synthesis via esterification is a straightforward process, and its structure can be unequivocally confirmed using standard analytical techniques. While it is not expected to possess the potent antibacterial activity of its parent compound, it serves as a crucial building block for the synthesis of novel fluoroquinolone derivatives and for the exploration of the structure-activity relationships within this important class of antibiotics. Further research into the biological activities of Ofloxacin Methyl Ester and its derivatives could lead to the development of new therapeutic agents.

References

An In-depth Technical Guide to the Core Chemical Properties of Ofloxacin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin methyl ester is a key intermediate in the synthesis of ofloxacin, a broad-spectrum fluoroquinolone antibiotic. A thorough understanding of its chemical properties is crucial for the optimization of synthesis, purification, and quality control processes in drug development. This technical guide provides a comprehensive overview of the known chemical properties of ofloxacin methyl ester, alongside relevant data for its parent compound, ofloxacin, for comparative analysis. This document also outlines probable experimental protocols for its synthesis and characterization and visualizes the well-established mechanism of action of the fluoroquinolone class of antibiotics.

Chemical and Physical Properties

Quantitative data for ofloxacin methyl ester is not extensively available in the public domain, likely due to its primary role as a transient intermediate in manufacturing. However, the fundamental properties have been established. For a comprehensive understanding, the properties of the parent compound, ofloxacin, are also presented.

| Property | Ofloxacin Methyl Ester | Ofloxacin |

| Molecular Formula | C₁₉H₂₂FN₃O₄[1][2] | C₁₈H₂₀FN₃O₄ |

| Molecular Weight | 375.4 g/mol [1][2] | 361.37 g/mol |

| IUPAC Name | methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylate[1] | (±)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |

| CAS Number | 108224-82-4[1][2] | 82419-36-1 |

| Melting Point | Data not available | 270-275 °C (decomposes)[3] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in glacial acetic acid; sparingly soluble in water[3] |

Experimental Protocols

Synthesis of Ofloxacin Methyl Ester

Probable Synthesis Route:

A plausible synthetic route, based on related ofloxacin syntheses, is the reaction of a suitably substituted quinolone precursor, which already contains the methyl ester functionality, with N-methylpiperazine. An alternative route described in patent literature involves the cyclization of a piperazine derivative to directly form the methyl ester of ofloxacin[4].

General Fischer Esterification (for context, not direct synthesis of the intermediate):

The Fischer esterification is a common method for converting carboxylic acids to esters. This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

-

Reaction: Carboxylic Acid + Alcohol ⇌ Ester + Water

-

Catalyst: Typically a strong acid such as sulfuric acid.

-

Procedure: The carboxylic acid and an excess of the alcohol are refluxed with a catalytic amount of concentrated sulfuric acid. The reaction is an equilibrium, and to drive it towards the ester product, water is often removed as it is formed[5].

-

Purification: The resulting ester is typically purified by distillation, after washing with an aqueous sodium carbonate solution to remove any unreacted acid and the acid catalyst, followed by drying with an anhydrous salt[6][7].

Characterization of Ofloxacin Methyl Ester

Standard analytical techniques would be employed to characterize ofloxacin methyl ester:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure, including the presence of the methyl ester group and the overall ofloxacin framework.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, consistent with the expected structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (C=O) stretch.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Ofloxacin, the active pharmaceutical ingredient derived from ofloxacin methyl ester, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.

-

DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.

-

Topoisomerase IV: In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is responsible for decatenating replicated circular DNA chromosomes, allowing for their segregation into daughter cells.

The inhibition of these enzymes by fluoroquinolones like ofloxacin leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial chromosome and ultimately leading to bacterial cell death.

Caption: Ofloxacin's inhibition of DNA gyrase.

Conclusion

Ofloxacin methyl ester is a critical, albeit often uncharacterized, intermediate in the production of ofloxacin. While specific physical data for the ester are sparse, its chemical identity and role in the synthesis of a vital antibiotic are well-established. The information provided in this guide, including the comparative data for ofloxacin and the outlined experimental approaches, serves as a valuable resource for professionals in drug development and chemical research. The visualized mechanism of action further clarifies the ultimate biological target of the final active pharmaceutical ingredient.

References

- 1. Ofloxacin Methyl Ester | C19H22FN3O4 | CID 74995928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ofloxacin methyl ester | 108224-82-4 | IEA22482 [biosynth.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. An Improved Process For The Preparation Of Ofloxacin [quickcompany.in]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of Ofloxacin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin, a widely utilized second-generation fluoroquinolone antibiotic, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its synthesis has been the subject of extensive research, with various pathways developed to optimize yield and purity. This technical guide focuses on the synthesis of Ofloxacin Methyl Ester, a key intermediate in several synthetic routes to Ofloxacin. A detailed examination of the synthesis pathway, including experimental protocols and quantitative data, is provided for professionals in drug development and chemical research.

Introduction

Ofloxacin is a synthetic chemotherapeutic agent characterized by a tricyclic structure containing a benzoxazine ring, a pyridone ring, and a piperazinyl substituent. The methyl ester of Ofloxacin serves as a crucial precursor in manufacturing processes, facilitating purification and subsequent conversion to the active pharmaceutical ingredient. This document outlines a prominent synthetic pathway for Ofloxacin Methyl Ester, commencing from readily available starting materials.

Synthesis Pathway Overview

The synthesis of Ofloxacin Methyl Ester can be achieved through a multi-step process. A common and effective route begins with the acylation of a protected amino alcohol with a substituted benzoyl chloride, followed by an intramolecular cyclization to form the core benzoxazine ring system. Subsequent reactions build the pyridone ring, and the final key step involves the nucleophilic substitution with N-methylpiperazine. An alternative strategy involves the formation of the tricyclic core, (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, which is then esterified. This guide will focus on a pathway that directly yields the methyl ester of the core intermediate.

The overall transformation can be visualized as follows:

Figure 1: High-level overview of the synthesis pathway to Ofloxacin Methyl Ester.

Experimental Protocols

The following protocols are based on established synthetic transformations for analogous compounds and information from patent literature.

Synthesis of Methyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate

This key intermediate is formed via a cyclization reaction.

Reaction Scheme:

Figure 2: Synthesis of the core tricyclic methyl ester intermediate.

Procedure:

-

To a solution of 2-(2,3,4,5-tetrafluorobenzoyl)-3-(1-methylol ethylamino) methyl acrylate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a slight excess of a base (e.g., potassium carbonate or sodium hydride).

-

Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If potassium carbonate was used, filter the solid. If sodium hydride was used, quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to afford the pure methyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate.

Synthesis of Ofloxacin Methyl Ester

This final step involves the nucleophilic substitution of the fluorine atom at the C-10 position with N-methylpiperazine.

Reaction Scheme:

Figure 3: Final step in the synthesis of Ofloxacin Methyl Ester.

Procedure:

-

Dissolve methyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate in a suitable solvent such as dimethyl sulfoxide (DMSO) or pyridine.

-

Add a slight excess of N-methylpiperazine to the solution.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

The following tables summarize the quantitative data reported for the key steps in the synthesis of Ofloxacin Methyl Ester and its precursors.

Table 1: Reaction Yields and Purity

| Step | Product | Yield (%) | Purity (HPLC) | Reference |

| Cyclization to form the tricyclic methyl ester intermediate | Methyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate | 85-90 | >98.5% | |

| Nucleophilic substitution with N-methylpiperazine | Ofloxacin Methyl Ester | ~85 | >99% |

Table 2: Spectroscopic Data for Ofloxacin Methyl Ester

| Data Type | Values |

| ¹H NMR | No specific data available in the search results. |

| ¹³C NMR | A graphical representation is available on PubChem, but a detailed list of chemical shifts is not provided in the search results. |

Note: While a definitive list of NMR chemical shifts for Ofloxacin Methyl Ester was not available in the provided search results, the general regions for proton and carbon signals can be inferred from the structure and data for similar compounds. The aromatic protons would appear in the range of 7-8 ppm, the protons of the benzoxazine and piperazine rings between 2.5-5 ppm, and the methyl protons around 1.5-2.5 ppm. In the ¹³C NMR spectrum, the carbonyl carbons would be in the downfield region (160-180 ppm), followed by the aromatic and olefinic carbons (110-160 ppm), and the aliphatic carbons of the benzoxazine and piperazine rings in the upfield region (20-60 ppm).

Conclusion

The synthesis of Ofloxacin Methyl Ester is a well-established process that serves as a critical step in the production of the antibiotic Ofloxacin. The pathway outlined in this guide provides a high-yield route to this key intermediate. While detailed experimental protocols can be adapted from related syntheses, further optimization and characterization, particularly comprehensive spectroscopic analysis, are recommended for process validation and quality control in a research and development setting. The provided diagrams and data tables offer a concise summary for professionals engaged in the field of medicinal chemistry and pharmaceutical manufacturing.

References

The Core Mechanism of Ofloxacin Derivatives: A Technical Guide for Researchers

An In-depth Examination of the Action, Efficacy, and Evaluation of a Critical Class of Antibacterial Agents

Introduction

Ofloxacin, a second-generation fluoroquinolone antibiotic, and its derivatives represent a cornerstone in the treatment of a wide array of bacterial infections.[1] Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria has rendered them indispensable in clinical practice. This technical guide provides a comprehensive overview of the mechanism of action of ofloxacin derivatives, intended for researchers, scientists, and drug development professionals. The following sections will delve into the molecular interactions, quantitative efficacy, and the experimental protocols used to evaluate these potent antibacterial agents.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

The primary antibacterial effect of ofloxacin and its derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (also a type II topoisomerase).[1][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial intervention. By interfering with their function, ofloxacin derivatives effectively halt bacterial cell division and lead to rapid cell death.[1][4]

1. Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the principal target of ofloxacin. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA compaction and replication. Ofloxacin derivatives bind to the complex formed between DNA gyrase and DNA, stabilizing it. This stabilization traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand DNA breaks.

2. Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. Ofloxacin derivatives inhibit topoisomerase IV, preventing the segregation of newly replicated chromosomes and thereby blocking cell division.

The interaction of ofloxacin derivatives with the enzyme-DNA complex is stereospecific. The (-)-isomer of ofloxacin has been shown to be significantly more potent in inhibiting DNA gyrase than the (+)-isomer, a difference attributed to a more favorable binding interaction with the enzyme-DNA pocket.

Signaling Pathway of Ofloxacin Derivative Action

The following diagram illustrates the mechanism of action of ofloxacin derivatives, leading to bacterial cell death.

Quantitative Data on Ofloxacin Derivatives

The efficacy of ofloxacin and its derivatives can be quantified through various metrics, primarily the half-maximal inhibitory concentration (IC50) against target enzymes and the minimum inhibitory concentration (MIC) against different bacterial strains. The following tables summarize key quantitative data for ofloxacin and some of its derivatives.

Table 1: IC50 Values against DNA Gyrase and Topoisomerase IV

| Compound | Enzyme | Organism | IC50 (µg/mL) | Reference |

| Ofloxacin | DNA Gyrase | E. coli | 0.98 | [4] |

| (-)-Ofloxacin | DNA Gyrase | E. coli | 0.78 | [4] |

| (+)-Ofloxacin | DNA Gyrase | E. coli | 7.24 | [4] |

| Levofloxacin | DNA Gyrase | E. faecalis | 28.1 | [2] |

| Levofloxacin | Topoisomerase IV | E. faecalis | 8.49 | [2] |

| Ciprofloxacin | DNA Gyrase | E. faecalis | 27.8 | [2] |

| Ciprofloxacin | Topoisomerase IV | E. faecalis | 9.30 | [2] |

| Gatifloxacin | DNA Gyrase | E. faecalis | 5.60 | [2] |

| Gatifloxacin | Topoisomerase IV | E. faecalis | 4.24 | [2] |

Table 2: Minimum Inhibitory Concentration (MIC) Values

| Compound | Bacterium | Strain | MIC (µg/mL) | Reference |

| Ofloxacin | E. coli | KL-16 | 0.05 | [4] |

| (-)-Ofloxacin | E. coli | KL-16 | 0.025 | [4] |

| (+)-Ofloxacin | E. coli | KL-16 | 1.56 | [4] |

| Ofloxacin | Enterobacteriaceae | Clinical Isolates | 0.125 (MIC50) | [5] |

| Ofloxacin | P. aeruginosa | Clinical Isolates | <2 | [6] |

| Levofloxacin | P. aeruginosa | Clinical Isolates | 0.5 - >512 | [7] |

| Ofloxacin | S. aureus | - | - | |

| Levofloxacin | S. aureus | - | - | |

| Ciprofloxacin | P. aeruginosa | ATCC 27853 | 0.25 | |

| Levofloxacin | P. aeruginosa | ATCC 27853 | 2 | |

| Ofloxacin | P. aeruginosa | ATCC 27853 | 4 |

Experimental Protocols

Accurate and reproducible evaluation of ofloxacin derivatives relies on standardized experimental protocols. This section details the methodologies for three key assays.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration of an ofloxacin derivative required to inhibit the supercoiling activity of DNA gyrase by 50% (IC50).

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 DNA

-

DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

-

ATP solution (10 mM)

-

Ofloxacin derivative stock solution (in DMSO or water)

-

Stop solution/loading dye (e.g., 5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue)

-

Agarose

-

TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 30 µL reaction, combine:

-

DNA gyrase assay buffer

-

1 mM ATP (final concentration)

-

Relaxed pBR322 DNA (e.g., 1.5 nM final concentration)

-

Varying concentrations of the ofloxacin derivative

-

Purified GyrA and GyrB subunits (e.g., 7.5 nM each)

-

-

Initiate the reaction by incubating the mixtures at 37°C for 60 minutes.

-

Terminate the reaction by adding 8 µL of stop solution/loading dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well-separated.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the intensity of the supercoiled DNA band for each drug concentration.

-

Calculate the percentage of inhibition relative to a no-drug control and determine the IC50 value.

Topoisomerase IV Decatenation Assay

Objective: To measure the ability of an ofloxacin derivative to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Purified topoisomerase IV (ParC and ParE subunits)

-

Kinetoplast DNA (kDNA)

-

Topoisomerase IV assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, 50 µg/mL albumin)

-

Ofloxacin derivative stock solution

-

Stop solution (e.g., 2X GSTEB: 40% glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

TBE buffer (Tris/Borate/EDTA)

-

Ethidium bromide

Procedure:

-

Set up reaction mixtures on ice. For a 30 µL reaction, combine:

-

Topoisomerase IV assay buffer

-

kDNA (e.g., 200 ng)

-

Varying concentrations of the ofloxacin derivative

-

-

Add purified topoisomerase IV enzyme to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 30 µL of stop solution and 30 µL of chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel in TBE buffer.

-

Run electrophoresis until the decatenated minicircles are separated from the kDNA network.

-

Stain the gel and visualize. The amount of released minicircles is inversely proportional to the inhibitory activity of the compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an ofloxacin derivative that prevents visible growth of a specific bacterium.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Ofloxacin derivative stock solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

In a 96-well plate, prepare serial two-fold dilutions of the ofloxacin derivative in the growth medium.

-

Inoculate each well (except for a negative control well) with the standardized bacterial suspension.

-

Include a positive control well (bacteria with no drug) and a negative control well (medium only).

-

Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the drug that shows no visible growth.

Experimental Workflow

The development and evaluation of new ofloxacin derivatives typically follow a structured workflow, from initial design to preclinical assessment.

Conclusion

Ofloxacin derivatives remain a vital class of antibacterial agents due to their potent and broad-spectrum activity, which is rooted in the dual inhibition of bacterial DNA gyrase and topoisomerase IV. A thorough understanding of their mechanism of action, coupled with robust and standardized experimental evaluation, is critical for the development of new and improved derivatives that can combat the growing challenge of antibiotic resistance. This guide provides a foundational resource for researchers in this field, offering detailed insights into the molecular basis of action and the practical methodologies required for their investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 5. Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]

- 7. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]

Ofloxacin Methyl Ester: A Technical Deep Dive

CAS Number: 108224-82-4

This technical guide provides a comprehensive overview of Ofloxacin Methyl Ester, a key derivative of the broad-spectrum fluoroquinolone antibiotic, ofloxacin. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, synthesis, characterization, and biological significance.

Chemical and Physical Properties

Ofloxacin Methyl Ester is the methyl ester derivative of ofloxacin. The esterification of the carboxylic acid group alters the physicochemical properties of the parent drug, which can influence its solubility, stability, and pharmacokinetic profile. As a prodrug, it is designed to be hydrolyzed in vivo to release the active ofloxacin molecule.[1]

| Property | Value | Reference |

| CAS Number | 108224-82-4 | |

| Molecular Formula | C₁₉H₂₂FN₃O₄ | |

| Molecular Weight | 375.4 g/mol | |

| IUPAC Name | methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylate | |

| Appearance | (Not specified in available literature) | |

| Melting Point | (Not specified in available literature) | |

| Solubility | (Not specified in available literature) |

Synthesis and Experimental Protocols

The synthesis of ofloxacin methyl ester can be achieved through the esterification of ofloxacin. While specific detailed protocols for the direct methylation are not extensively published, general methods for the esterification of carboxylic acids can be applied. One common approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

A plausible synthetic route involves the reaction of ofloxacin with methanol under acidic conditions. Another approach, described for the synthesis of other ofloxacin esters, involves the reaction of ofloxacin with a methylating agent like chloromethylacetate in a suitable solvent such as acetonitrile.[1]

A related synthesis described in the literature involves the preparation of ofloxacin from its methyl ester precursor. In this multi-step synthesis, the final step is the basic hydrolysis of the methyl ester to yield ofloxacin.[2] This indicates that ofloxacin methyl ester is a stable and isolatable intermediate.

General Experimental Protocol for Esterification (Illustrative):

-

Dissolution: Dissolve ofloxacin in an excess of dry methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride gas.

-

Reaction: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure ofloxacin methyl ester.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Characterization and Data Presentation

The structural elucidation and purity assessment of ofloxacin methyl ester are crucial for its use in research and development. Standard analytical techniques are employed for its characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: A detailed NMR study on a closely related analog, N-methylated ofloxacin, provides a basis for the expected spectral features of ofloxacin methyl ester. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra would confirm the presence of the additional methyl group from the ester functionality and the overall integrity of the ofloxacin scaffold.[1][3]

Infrared (IR) Spectroscopy: The IR spectrum of ofloxacin methyl ester is expected to show a characteristic ester carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. This would be a key differentiator from the carboxylic acid C=O stretch of ofloxacin.[1][4]

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of ofloxacin methyl ester (375.4 g/mol ). The fragmentation pattern would provide further structural information.

| Spectroscopic Data | Expected Key Features |

| ¹H NMR | Singlet corresponding to the methyl ester protons (-OCH₃) around 3.7 ppm. Other signals corresponding to the ofloxacin core structure. |

| ¹³C NMR | Signal for the methyl ester carbon (-OCH₃) around 52 ppm and the ester carbonyl carbon (-COO-) around 165-175 ppm. |

| IR (cm⁻¹) | Ester C=O stretch (~1735-1750 cm⁻¹). Absence of the broad O-H stretch of the carboxylic acid. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. |

Biological Activity and Signaling Pathways

Ofloxacin methyl ester is primarily considered a prodrug of ofloxacin.[1] Prodrugs are inactive or less active compounds that are metabolized in the body to release the active parent drug. The ester linkage in ofloxacin methyl ester is susceptible to hydrolysis by esterase enzymes present in the body, which would regenerate the active ofloxacin.

The mechanism of action of the released ofloxacin is well-established. It functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ofloxacin disrupts bacterial cell division and leads to cell death.

Experimental Workflow

The general workflow for the synthesis and characterization of ofloxacin methyl ester is outlined below.

Conclusion

Ofloxacin methyl ester is a significant derivative of ofloxacin, primarily of interest as a prodrug to potentially improve the pharmacokinetic properties of the parent antibiotic. Its synthesis is achievable through standard esterification procedures, and its structure can be confirmed using a suite of spectroscopic techniques. Further research into the specific biological properties and in vivo efficacy of ofloxacin methyl ester could provide valuable insights for the development of new antibacterial therapies.

References

- 1. Synthesis and antipseudomonal activities of some ofloxacin esters as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN101648960A - Method for preparing ofloxacin - Google Patents [patents.google.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Ofloxacin - Wikipedia [en.wikipedia.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Ofloxacin Methyl Ester: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ofloxacin Methyl Ester, a derivative of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and its established mechanism of action.

Core Physicochemical Data

Quantitative data for Ofloxacin Methyl Ester is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₉H₂₂FN₃O₄ |

| Molecular Weight | 375.40 g/mol |

| CAS Number | 82419-36-1 (for Ofloxacin) |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO and methanol |

Synthesis of Ofloxacin Methyl Ester: An Experimental Protocol

The following protocol details a representative synthetic route to Ofloxacin Methyl Ester, adapted from established procedures for Ofloxacin synthesis.[1][2][3]

Materials:

-

2,3,4-Trifluoronitrobenzene

-

(S)-(+)-2-Aminopropanol

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF)

-

1,4-Dioxane

-

Potassium carbonate

-

N-Methylpiperazine

-

Methanol

-

Hydrochloric acid

-

Sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Step 1: Synthesis of (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid ethyl ester.

-

A solution of 2,3,4-trifluoronitrobenzene and (S)-(+)-2-aminopropanol in DMF is heated to yield the corresponding N-substituted intermediate.

-

The nitro group is then reduced, and the resulting amine is cyclized with diethyl malonate in the presence of a base like sodium hydride in dioxane to form the core benzoxazine ring structure.

-

-

Step 2: Nucleophilic Substitution with N-Methylpiperazine.

-

The difluoro-benzoxazine intermediate is reacted with N-methylpiperazine in a suitable solvent such as pyridine or DMSO at an elevated temperature. This step introduces the 4-methyl-1-piperazinyl group at the C-10 position.

-

-

Step 3: Esterification to Ofloxacin Methyl Ester.

-

The resulting Ofloxacin carboxylic acid is esterified to its methyl ester. The carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is added.

-

The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a weak base, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Ofloxacin Methyl Ester.

-

-

Step 4: Purification.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure Ofloxacin Methyl Ester.

-

Mechanism of Action: Inhibition of Bacterial DNA Replication

Ofloxacin, and by extension its methyl ester derivative, exerts its antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5][6][7][8]

-

DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. Ofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks.[7]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by Ofloxacin prevents the newly replicated circular DNA from separating, thus halting cell division.[6][7]

The selective toxicity of Ofloxacin and its derivatives against bacteria stems from the significant structural differences between bacterial topoisomerases and their mammalian counterparts.

References

- 1. Ofloxacin synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103755722A - Levofloxacin and ofloxacin synthesis method - Google Patents [patents.google.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is Ofloxacin used for? [synapse.patsnap.com]

- 6. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ofloxacin? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Solubility of Ofloxacin Methyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ofloxacin Methyl Ester, a significant derivative of the fluoroquinolone antibiotic Ofloxacin. Due to the limited availability of direct quantitative solubility data for Ofloxacin Methyl Ester in public literature, this guide also furnishes solubility data for the parent compound, Ofloxacin, to offer valuable comparative insights. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers in generating specific data for their unique applications.

Physicochemical Properties of Ofloxacin Methyl Ester

Ofloxacin Methyl Ester is the methyl ester derivative of Ofloxacin. Its fundamental physicochemical properties are summarized below, as computed by PubChem.[1]

| Property | Value | Source |

| Molecular Formula | C19H22FN3O4 | PubChem[1] |

| Molecular Weight | 375.4 g/mol | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| IUPAC Name | methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylate | PubChem[1] |

| CAS Number | 108224-82-4 | LGC Standards[2] |

Solubility Data

A thorough review of scientific literature reveals a scarcity of specific quantitative solubility data for Ofloxacin Methyl Ester in common organic solvents. However, understanding the solubility of the parent compound, Ofloxacin, can provide a useful baseline for researchers. The esterification of the carboxylic acid group to form the methyl ester generally increases lipophilicity, which would be expected to alter its solubility profile, likely increasing solubility in less polar organic solvents compared to the parent drug.

The following table summarizes the available solubility data for Ofloxacin in various organic solvents. It is crucial to note that these values are for the parent compound and not the methyl ester.

| Solvent | Solubility | Temperature | Source |

| Chloroform | Freely Soluble | Not Specified | Ofloxacin - New Drug Approvals |

| Glacial Acetic Acid | Freely Soluble | Not Specified | Ofloxacin - New Drug Approvals |

| Methanol | Slightly Soluble | Not Specified | ChemicalBook[3] |

| Water | Sparingly Soluble | Not Specified | Ofloxacin - New Drug Approvals |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data of Ofloxacin Methyl Ester in specific organic solvents, the following is a detailed, generalized experimental protocol based on the widely used shake-flask method. This method is considered the gold standard for determining thermodynamic solubility.

-

Ofloxacin Methyl Ester (pure solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ofloxacin Methyl Ester to a series of vials.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of Ofloxacin Methyl Ester of known concentrations in the same organic solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of Ofloxacin Methyl Ester in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

The following diagram illustrates the key steps in the experimental determination of solubility.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the solubility of a small molecule, a logical diagram can illustrate the factors influencing solubility.

This guide serves as a foundational resource for professionals working with Ofloxacin Methyl Ester. While direct solubility data is limited, the provided information on the parent compound and the detailed experimental protocol offer a robust starting point for further research and development.

References

Ofloxacin Methyl Ester: A Technical Guide for Antibiotic Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin, a second-generation fluoroquinolone, is a potent broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[1][2][3][4][5] This technical guide explores the potential of Ofloxacin Methyl Ester, a derivative of ofloxacin, as a subject for antibiotic research. By modifying the carboxylic acid group of ofloxacin to a methyl ester, it is hypothesized that the resulting compound could act as a prodrug, potentially offering altered pharmacokinetic properties such as improved cell permeability and a different release profile. This document provides a comprehensive overview of the core concepts, detailed experimental protocols for synthesis and evaluation, and a framework for data presentation to guide researchers in the investigation of Ofloxacin Methyl Ester.

Introduction to Ofloxacin and the Rationale for Esterification

Ofloxacin is a synthetic chemotherapeutic antibiotic of the fluoroquinolone class and is effective against a wide range of Gram-positive and Gram-negative bacteria.[3][5][6] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3][4] The presence of a carboxylic acid group at position 6 of the quinolone structure is crucial for its antibacterial activity, as it is involved in the binding to the enzyme-DNA complex.

The esterification of this carboxylic acid group to form Ofloxacin Methyl Ester presents an intriguing avenue for research. Ester derivatives of antibiotics are often developed as prodrugs to enhance oral bioavailability, improve taste, or alter pharmacokinetic profiles. It is postulated that Ofloxacin Methyl Ester, being more lipophilic than its parent compound, could exhibit enhanced cellular uptake. Once inside the bacterial cell, endogenous esterases could hydrolyze the ester bond, releasing the active ofloxacin molecule at the site of action.

Proposed Mechanism of Action

The primary mechanism of action of ofloxacin is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA complex, ofloxacin prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.[1][4]

Ofloxacin Methyl Ester is hypothesized to be a prodrug that is inactive in its ester form. Upon entry into the bacterial cell, it is proposed that intracellular esterases cleave the methyl ester group, releasing the active ofloxacin. The released ofloxacin then exerts its antibacterial effect through the established mechanism of inhibiting DNA gyrase and topoisomerase IV.

Caption: Proposed mechanism of action of Ofloxacin Methyl Ester as a prodrug.

Experimental Protocols

Synthesis of Ofloxacin Methyl Ester

The synthesis of Ofloxacin Methyl Ester from ofloxacin can be achieved through Fischer-Speier esterification.[7][8][9][10] This method involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.

Materials:

-

Ofloxacin

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Suspend ofloxacin (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) or thionyl chloride (1.2 equivalents).

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ofloxacin Methyl Ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ofloxacin? [synapse.patsnap.com]

- 5. What is Ofloxacin used for? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cerritos.edu [cerritos.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

The Role of Ofloxacin Methyl Ester in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ofloxacin, a potent fluoroquinolone antibiotic, has been a cornerstone in the treatment of various bacterial infections.[1][2][3][4] Its broad-spectrum activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] However, like many carboxylic acid-containing drugs, ofloxacin's efficacy and administration can be hampered by factors such as poor solubility and chelation with metal ions. Ofloxacin methyl ester emerges as a critical intermediate in medicinal chemistry, primarily serving as a scaffold for the synthesis of ofloxacin derivatives and prodrugs.[5] This technical guide delineates the pivotal role of ofloxacin methyl ester in drug discovery, focusing on its utility in the synthesis of prodrugs designed to enhance the parent drug's physicochemical and pharmacokinetic properties. We will explore the synthesis, experimental protocols, and biological evaluation of ofloxacin esters, supported by quantitative data and visual diagrams to illustrate key concepts and workflows.

Ofloxacin Methyl Ester: A Synthetic Intermediate

Ofloxacin methyl ester is the methyl ester derivative of ofloxacin, with the chemical formula C19H22FN3O4 and a molecular weight of 375.4 g/mol .[5][6] It is primarily utilized in research and development as a starting material or intermediate for the synthesis of more complex molecules.[5] The esterification of the carboxylic acid group in ofloxacin to form the methyl ester is a common strategy to protect this functional group during subsequent chemical modifications at other positions of the ofloxacin molecule.

While not typically used as a therapeutic agent itself, ofloxacin methyl ester is instrumental in the exploration of structure-activity relationships (SAR).[5] By modifying the ester group or other parts of the molecule while the carboxylic acid is protected as a methyl ester, researchers can systematically investigate how different functional groups influence the antibacterial activity, toxicity, and pharmacokinetic profile of ofloxacin-based compounds.[5]

The Prodrug Strategy: Enhancing Ofloxacin's Potential

A significant application of ofloxacin methyl ester is in the development of prodrugs. Prodrugs are inactive or less active derivatives of a drug that are converted into the active form in the body. The esterification of ofloxacin's carboxylic acid is a common prodrug approach to overcome limitations of the parent drug.

Rationale for Ofloxacin Ester Prodrugs

-

Improved Bioavailability: Esterification can increase the lipophilicity of ofloxacin, potentially leading to better absorption through biological membranes.

-

Prevention of Chelation: Fluoroquinolones like ofloxacin are known to form insoluble chelate complexes with polyvalent metal ions (e.g., Ca2+, Mg2+, Al3+) present in antacids and certain foods. This chelation can significantly reduce the drug's absorption. Esterifying the carboxylic acid group, which is involved in chelation, can prevent this interaction.[7][8]

-

Targeted Drug Delivery: Ester prodrugs can be designed to be hydrolyzed by specific enzymes present in target tissues, leading to a localized release of the active drug.

-

Mutual Prodrugs: Ofloxacin can be ester-linked to another therapeutic agent, such as a non-steroidal anti-inflammatory drug (NSAID), to create a single molecule with dual therapeutic action.[9]

Synthesis and Evaluation of Ofloxacin Ester Prodrugs

The synthesis of ofloxacin ester prodrugs typically involves the reaction of ofloxacin (or its protected intermediates) with an appropriate haloalkane in the presence of a base. Ofloxacin methyl ester can be a key starting material in a multi-step synthesis of more complex esters.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of ofloxacin ester prodrugs, starting from the concept of modifying ofloxacin.

Caption: Generalized workflow for the synthesis and evaluation of ofloxacin ester prodrugs.

Quantitative Data on Ofloxacin Ester Prodrugs

While specific biological activity data for ofloxacin methyl ester is scarce due to its primary role as an intermediate, studies on other ofloxacin and levofloxacin (the S-enantiomer of ofloxacin) ester prodrugs provide valuable insights into the potential of this chemical modification.

Table 1: Physicochemical and In Vitro Activity Data for Levofloxacin Ester Prodrugs [7][8]

| Compound | Log P (Lipophilicity) | In Vitro Chelate Formation with Al3+ | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |

| Levofloxacin (LFX) | 0.35 | Yes | 0.1 | 0.05 | 0.78 |

| LFX-CLX (Cilexetil ester) | 2.45 | No | >100 | >100 | >100 |

| LFX-MDX (Medoxomil ester) | 1.98 | No | >100 | >100 | >100 |

| LFX-EHE (Ethoxycarbonyl 1-ethyl hemiacetal ester) | 2.11 | No | >100 | >100 | >100 |

| LFX-PVM (Pivaloyloxymethyl ester) | 2.23 | No | >100 | >100 | >100 |

Data from a study on levofloxacin ester prodrugs. The higher Log P values of the prodrugs indicate increased lipophilicity compared to the parent drug. The high MIC values for the prodrugs demonstrate their reduced in vitro antibacterial activity, confirming their role as prodrugs that require conversion to the active form.

Experimental Protocols

General Synthesis of Ofloxacin Ester Prodrugs

The following is a representative protocol for the synthesis of ofloxacin ester prodrugs, adapted from the literature.[10]

-

Dissolution: Dissolve ofloxacin in a suitable organic solvent (e.g., acetonitrile, N,N-dimethylformamide).

-

Addition of Base: Add an anhydrous base (e.g., potassium carbonate) to the solution to deprotonate the carboxylic acid.

-

Addition of Alkylating Agent: Add the corresponding chloro-ester (e.g., chloromethyl pivalate) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period (e.g., 2-4 hours) under an inert atmosphere (e.g., argon).

-

Work-up: After the reaction is complete (monitored by TLC), filter the reaction mixture to remove the base.

-

Purification: Evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield the pure ester prodrug.

-

Characterization: Confirm the structure of the synthesized ester prodrug using spectroscopic methods such as 1H-NMR, 13C-NMR, Mass Spectrometry, and IR spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds can be determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds (ofloxacin and its ester prodrugs) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway: Mechanism of Action of Ofloxacin

The ultimate goal of developing ofloxacin prodrugs is to deliver the active ofloxacin to its site of action. The following diagram illustrates the mechanism of action of ofloxacin, the active metabolite of its ester prodrugs.

References

- 1. [A study on the NMR spectrum of methyl-ofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ofloxacin methyl ester | 108224-82-4 | IEA22482 [biosynth.com]

- 6. Ofloxacin Methyl Ester | C19H22FN3O4 | CID 74995928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Ester Prodrugs of Levofloxacin to Prevent Chelate Formation in Presence of Aluminium Ion [ps.tbzmed.ac.ir]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Synthesis and antipseudomonal activities of some ofloxacin esters as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ofloxacin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ofloxacin methyl ester, a key intermediate in the development of ofloxacin derivatives and prodrugs. The synthesis is achieved through a straightforward and efficient Fischer esterification of ofloxacin using methanol in the presence of a strong acid catalyst. This method is characterized by its simplicity and scalability, making it suitable for both small-scale laboratory synthesis and larger-scale production. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and methods for purification and characterization of the final product.

Introduction

Ofloxacin is a broad-spectrum synthetic antibiotic of the fluoroquinolone class. The modification of its carboxylic acid group through esterification is a common strategy to produce prodrugs with altered pharmacokinetic profiles or to serve as a versatile intermediate for further chemical modifications. The synthesis of ofloxacin methyl ester is a fundamental step in many research and development projects aimed at creating novel antibacterial agents. The protocol described herein is based on the well-established Fischer esterification reaction, a reliable and widely used method for producing esters from carboxylic acids and alcohols.

Principle of the Method

The synthesis of ofloxacin methyl ester from ofloxacin is achieved via an acid-catalyzed esterification reaction, commonly known as Fischer esterification. In this reaction, the carboxylic acid group of ofloxacin is reacted with methanol in the presence of a catalytic amount of a strong acid, typically concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent elimination of a water molecule yields the desired ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Ofloxacin | - |

| Reagent | Methanol | - |

| Catalyst | Concentrated Sulfuric Acid | [1] |

| Reaction Time | 7-8 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Product | Ofloxacin Methyl Ester | - |

Experimental Protocol

Materials and Reagents:

-

Ofloxacin

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask, add ofloxacin.

-

Add a significant excess of anhydrous methanol to the flask. The methanol acts as both the solvent and the reagent.

-

Place a magnetic stir bar in the flask.

-

-

Catalyst Addition:

-

Carefully and slowly add a catalytic amount (a few drops) of concentrated sulfuric acid to the reaction mixture while stirring. Caution: Concentrated sulfuric acid is highly corrosive and reacts exothermically with methanol. Add it dropwise to control the temperature.

-

-

Reaction:

-

Attach a reflux condenser to the round-bottom flask.

-

Heat the mixture to reflux using a heating mantle or oil bath.

-

Allow the reaction to proceed under reflux for 7-8 hours[1]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will cause gas evolution (CO₂).

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

To the resulting residue, add water and a suitable organic solvent like dichloromethane.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

-

Separate the organic layer, which contains the ofloxacin methyl ester.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the organic layer using a rotary evaporator to obtain the crude ofloxacin methyl ester.

-

-

Characterization:

-

The purity and identity of the synthesized ofloxacin methyl ester can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Visualization

Caption: Workflow for the synthesis of Ofloxacin Methyl Ester.

References

Application Notes and Protocols for the Esterification of Ofloxacin

These application notes provide detailed methodologies for the synthesis of ofloxacin esters, which are often developed as prodrugs to enhance the therapeutic properties of the parent drug. The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Esterification of the carboxylic acid group of ofloxacin is a common strategy to create prodrugs with modified physicochemical properties, such as improved solubility, permeability, or taste-masking. These ester prodrugs are designed to be hydrolyzed in vivo to release the active ofloxacin. This document outlines two primary methodologies for the esterification of ofloxacin: direct esterification and coupling agent-mediated esterification.

Methodology 1: Direct Esterification with Haloalkanes

This method involves the direct reaction of ofloxacin with an alkylating agent, such as a chloroalkyl ester, in an appropriate solvent. This approach is suitable for synthesizing simple alkyl esters of ofloxacin.

Experimental Protocol

-

Materials:

-

Ofloxacin

-

Chloromethylacetate, 1-chloroethylacetate, or 1-chloroethylethylcarbonate

-

Acetonitrile (anhydrous)

-

Anhydrous potassium carbonate (or another suitable base)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

-

-

Procedure:

-

Dissolve ofloxacin in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add anhydrous potassium carbonate to the solution to act as a base.

-

Add the desired chloroalkyl ester (e.g., chloromethylacetate) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure ofloxacin ester.[2]

-

Characterize the final product using techniques such as UV, IR, ¹H-NMR, and mass spectrometry.[2]

-

Visualization of Experimental Workflow

Caption: Workflow for Direct Esterification of Ofloxacin.

Methodology 2: Coupling Agent-Mediated Esterification

This method is employed for synthesizing mutual prodrugs of ofloxacin with other molecules containing a hydroxyl group, such as non-steroidal anti-inflammatory drugs (NSAIDs). A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), is used to facilitate the ester bond formation.

Experimental Protocol

-

Materials:

-

Ofloxacin

-

NSAID with a hydroxyl group (e.g., Paracetamol, Salicylic Acid)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

5% Hydrochloric acid (HCl) solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve ofloxacin (20 mmol) and the NSAID (e.g., salicylic acid, 20 mmol) in 50 ml of anhydrous dichloromethane in a round-bottom flask.[1]

-

Add DMAP (10 mmol) to the solution.[1]

-

Cool the reaction mixture to 0-5°C in an ice bath.[1]

-

In a separate flask, dissolve EDC (20 mmol) in 5 ml of dichloromethane.[1]

-

Add the EDC solution dropwise to the cooled ofloxacin/NSAID mixture over 10-15 minutes while stirring.[1]

-

Continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to stir overnight at room temperature in the dark.[1]

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% HCl (3 x 100 ml), 5% NaHCO₃ (3 x 100 ml), and distilled water (3 x 100 ml).[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Filter the solution and evaporate the dichloromethane under reduced pressure to obtain the crude mutual prodrug.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Confirm the structure of the synthesized prodrug using spectroscopic methods such as UV, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

-

Visualization of Experimental Workflow

Caption: Workflow for Coupling Agent-Mediated Esterification.

Data Presentation

The following tables summarize the quantitative data from ofloxacin synthesis and esterification studies.

Table 1: Synthesis of Ofloxacin via Ester Intermediate

| Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylate | N-methylpiperazine, Potassium hydroxide | Water | 95.8% | N/A | [4] |

| Methyl 7,8-dichloro-5-fluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine-6-carboxylate | N-methylpiperazine, Potassium carbonate | DMF | 88% | N/A | [5] |

| (Subsequent hydrolysis of the ester) | Sodium hydroxide | Ethanol/Water | 73% | 99.9% | [5] |

Table 2: Characterization of Ofloxacin-NSAID Mutual Prodrugs

| Prodrug | Molecular Formula | Molecular Weight | m/z (M+1) | Reference |

| Ofloxacin-Paracetamol | C₂₆H₂₇FN₄O₆ | 494.52 | 495 | [3] |

| Ofloxacin-Salicylic Acid | C₂₅H₂₄FN₃O₇ | 481.47 | 481 | [3] |

Conclusion

The methodologies presented provide robust protocols for the synthesis of ofloxacin esters, either through direct reaction with haloalkanes or via coupling agent-mediated reactions to form mutual prodrugs. The choice of method will depend on the desired final product and the available starting materials. Proper purification and characterization are crucial to ensure the identity and purity of the synthesized compounds. These application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes & Protocols for HPLC Analysis of Ofloxacin Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication and cell division.[1][2] Ofloxacin methyl ester is a key intermediate in the synthesis of ofloxacin and its analogs, making its analysis critical for quality control and research purposes.[3] This document provides a detailed application note and protocol for the analysis of Ofloxacin Methyl Ester using High-Performance Liquid Chromatography (HPLC). The methodologies presented are adapted from validated, stability-indicating HPLC methods for ofloxacin, ensuring a robust and reliable analytical approach.[4][5][6]

Quantitative Data Summary

The following tables summarize the typical validation parameters for the HPLC analysis of ofloxacin, which can be expected to be similar for ofloxacin methyl ester with appropriate method validation.

Table 1: Chromatographic Conditions and System Suitability

| Parameter | Recommended Value |

| Column | C8 or C18 (e.g., BDS Hypersil C8, 250 x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Methanol:Phosphate Buffer (pH 3.0) (55:45 v/v)[4] |

| Flow Rate | 0.8 - 1.0 mL/min[4] |

| Detection Wavelength | 270 - 295 nm[4] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Retention Time (Ofloxacin) | ~3.2 - 4.3 min[6] |

| Theoretical Plates | > 2000 |

| Tailing Factor | < 2 |

Note: The retention time for Ofloxacin Methyl Ester is expected to be slightly longer than that of Ofloxacin due to the increased hydrophobicity from the methyl group.

Table 2: Method Validation Parameters (Based on Ofloxacin data)